molecular formula C15H15N3O2S B3035573 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-20-7

3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3035573
CAS No.: 333329-20-7
M. Wt: 301.4 g/mol
InChI Key: XTLOKLFSWDKPNP-UHFFFAOYSA-N
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Description

3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that combines several functional groups, including an amino group, a furan ring, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-bromo ketones under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives

Uniqueness

3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of a furan ring, thieno[2,3-b]pyridine core, and amino group, which confer specific biological activities and chemical reactivity not commonly found in other similar compounds.

Properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-8-6-9(2)18-15-11(8)12(16)13(21-15)14(19)17-7-10-4-3-5-20-10/h3-6H,7,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLOKLFSWDKPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CO3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142753
Record name 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333329-20-7
Record name 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333329-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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